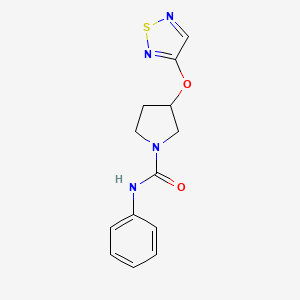![molecular formula C16H10F3N7O B2492884 5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine CAS No. 892764-82-8](/img/structure/B2492884.png)
5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves the condensation of specific amine groups with substituted phenyl-oxadiazoles. For instance, the synthesis of polyheterocycles, such as the ones involving oxadiazole and triazole rings, usually incorporates a step where an amino triazole reacts with chloromethyl-oxadiazoles, resulting in novel compounds that exhibit significant biological activities, including antibacterial properties (Guo-qiang Hu et al., 2005). Such processes underline the importance of oxadiazoles and triazoles in developing pharmacophore structures for antibacterial drugs.
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and triazole rings is critical in determining their chemical behavior and biological activity. Techniques such as IR, 1H NMR, MS, and elemental analysis are commonly used to confirm the structures of newly synthesized compounds, which often show promising results in biological screenings (Guo-qiang Hu et al., 2005).
Chemical Reactions and Properties
Compounds featuring oxadiazole and triazole moieties engage in a variety of chemical reactions. They can undergo tandem C-N coupling and Boulton-Katritzky rearrangement reactions, offering a pathway to synthesize triazolopyridines, which are important in developing pharmacologically active molecules (H. Xiong et al., 2022). These reactions underscore the versatile nature of these compounds in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and related compounds exhibit significant in vitro anticancer activity against various human cancer cell lines. Notably, Mannich bases derived from these compounds have shown potent cytotoxicity, with some derivatives exhibiting more potent activity against specific cancer cell lines than standard treatments. For instance, one study highlighted a Mannich base exhibiting potent activity against gastric cancer NUGC, surpassing the efficacy of the standard CHS 828, with minimal impact on normal fibroblast cells (Abdo & Kamel, 2015).
Antimicrobial Activity
Compounds incorporating 1,2,4-triazole and oxadiazole units have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against a range of microbial strains. For example, some newly synthesized compounds demonstrated good to moderate antimicrobial activity, highlighting the potential of these chemical structures in developing new antibacterial agents (Bayrak et al., 2009).
Molecular Synthesis and Characterization
The synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings has been explored, resulting in the creation of new N- and S-substituted derivatives. These compounds are characterized by their complex structures and potential for various biological activities. The structural elucidation of these compounds is crucial for further exploration of their pharmacological applications (El‐Sayed et al., 2008).
Synthesis of Schiff Bases and Mannich Bases
The synthesis of Schiff and Mannich bases incorporating pyridyl and triazole rings has been investigated for their antibacterial activities. These studies provide insights into the structural requirements for antimicrobial efficacy and the potential of these compounds in the development of new antimicrobial agents (Hu et al., 2005).
Eigenschaften
IUPAC Name |
5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N7O/c17-16(18,19)10-4-1-5-11(7-10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-3-2-6-21-8-9/h1-8H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUSFDLSXOHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)
![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)
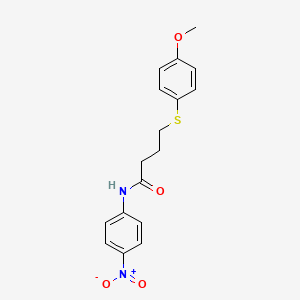
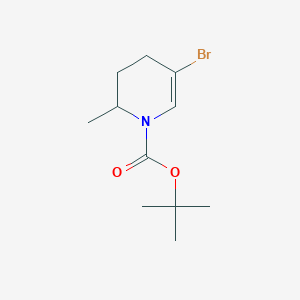
![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)
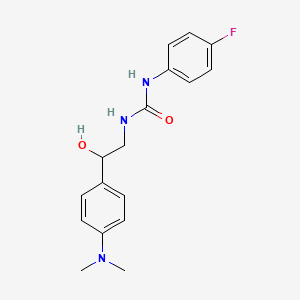
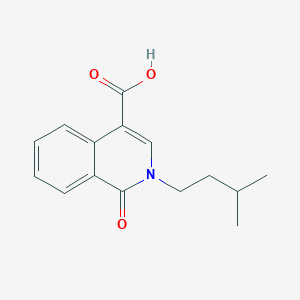
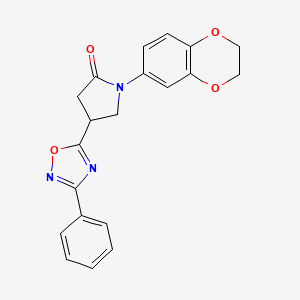
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)
![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)
